molecular formula C8H13NO3 B14788255 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one

2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one

Cat. No.: B14788255
M. Wt: 171.19 g/mol
InChI Key: APJJYRJCIHZJLM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one is a bicyclic heterocyclic compound featuring a fused [1,3]dioxolane ring and a partially saturated pyridin-6-one (lactam) system. The dioxolane moiety (a five-membered ring with two oxygen atoms) is substituted with two methyl groups at the 2-position, while the pyridinone ring introduces a ketone group at the 6-position. The compound’s synthesis was first referenced in Corey’s work on leukotriene B₄, though detailed experimental protocols remain sparse in publicly available literature .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one

InChI

InChI=1S/C8H13NO3/c1-8(2)11-5-3-7(10)9-4-6(5)12-8/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

APJJYRJCIHZJLM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC(=O)NCC2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a dioxolane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under conditions that may include acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituents/Functional Groups Application/Context Reference
Target Compound : this compound C₉H₁₃NO₃* ~199.2† Fused dioxolane-pyridinone, lactam 2,2-dimethyl Synthetic intermediate
(3aR,7aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-ol C₈H₁₄O₄ 174.19 Fused dioxolane-pyran, alcohol 2,2-dimethyl, 6-hydroxy Polyol synthesis for L-783,277
((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol C₁₅H₂₁NO₃ 263.33 Fused dioxolane-pyrrolidine, alcohol 5-benzyl, 2,2-dimethyl, hydroxymethyl Catalog-listed synthetic intermediate
Shi Epoxidation Diketal Catalyst C₁₃H₂₀O₆‡ 272.29 Spirocyclic dioxolane-dioxolanone Tetramethyl, spiro junction Epoxidation reactions
4-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino-hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one C₁₄H₂₃NO₁₀ 377.33 Dioxolo-pyranone, glycosidic linkage Multiple hydroxyl, hydroxymethyl Non-toxic inhibitor (Binding: -8.4 kcal/mol)

*Inferred formula; †Calculated based on formula; ‡Representative formula for Shi catalyst.

Key Comparative Insights:

Heterocycle Type: The target compound’s pyridinone core distinguishes it from pyran (e.g., ) or pyrrolidine (e.g., ) systems.

Benzyl () or nitrophenoxy () substituents increase lipophilicity, altering solubility and reactivity profiles .

Applications: The Shi Catalyst () exemplifies specialized use in stereoselective epoxidation, leveraging its spirocyclic dioxolane-dioxolanone framework . The target compound’s lactam structure suggests utility as a protonation site in catalysis or as a precursor to nitrogen-containing natural products .

Synthetic Accessibility :

  • Compounds like the Shi Catalyst require multistep spirocyclization, while the target compound may be synthesized via ketalization of diols followed by cyclization, as seen in Corey’s methods .

Biological Relevance: Analogs with hydroxyl or amino groups (e.g., ) exhibit binding affinities (e.g., -8.4 kcal/mol), highlighting the role of polar substituents in bioactivity. The target compound’s methyl groups may reduce polarity, impacting membrane permeability .

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